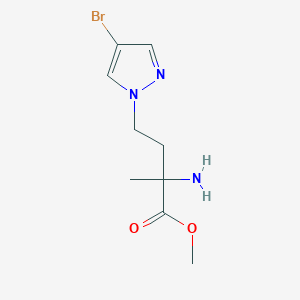
Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, antifungal, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with potential antileishmanial and antimalarial activities.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antibacterial and antifungal agent.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of pyrazole derivatives in biological systems.
Industrial Applications: The compound may be used in the synthesis of other pyrazole derivatives with industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in pathogens . The bromine atom in the pyrazole ring may enhance its binding affinity to these targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoate: Lacks the bromine atom, which may result in lower potency.
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate: Contains a chlorine atom instead of a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the bromine atom in the pyrazole ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and biological studies .
Propriétés
Formule moléculaire |
C9H14BrN3O2 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
HTJPYDPCFMGQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C=C(C=N1)Br)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


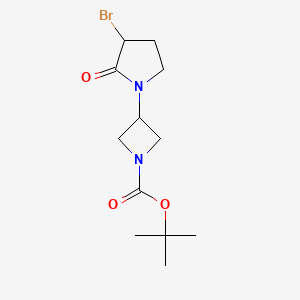
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
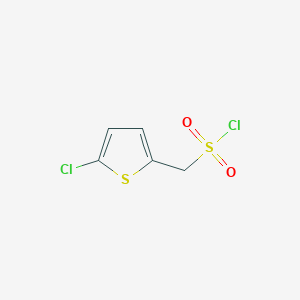
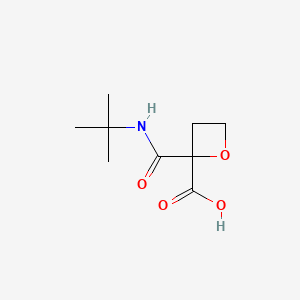
![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)

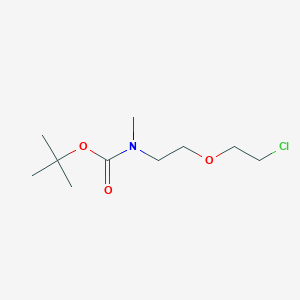
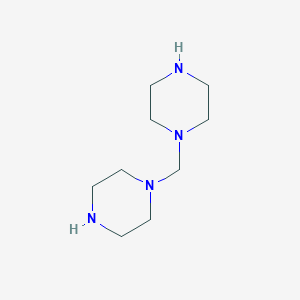

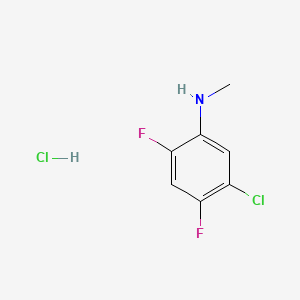
![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)
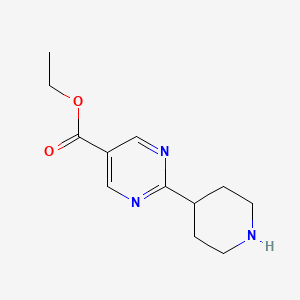
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
